molecular formula C10H6ClF3O B8677721 3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride CAS No. 120681-07-4

3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride

Cat. No.: B8677721
CAS No.: 120681-07-4
M. Wt: 234.60 g/mol
InChI Key: RIYDEYWRFIHXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride is a useful research compound. Its molecular formula is C10H6ClF3O and its molecular weight is 234.60 g/mol. The purity is usually 95%.
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Properties

CAS No.

120681-07-4

Molecular Formula

C10H6ClF3O

Molecular Weight

234.60 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H

InChI Key

RIYDEYWRFIHXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of trans-4-(trifluoromethyl)cinnamic acid (20 mg, 0.10 mmol) in toluene (1.0 mL) was treated with a drop of DMF followed by oxalyl chloride (0.02 mL, 0.23 mmol) and the resulting yellow solution was stirred at rt for 30 min. The solvent was then removed under reduced pressure (coevaporation with toluene) to give 3-(4-trifluoromethyl-phenyl)-acryloyl chloride.
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Synthesis routes and methods II

Procedure details

DMF (0.3 mL) was added to a solution of 3-(4-trifluoromethyl-phenyl)-acrylic acid (I-29a: 4 g, 0.018 mol) in DCM (30 mL). The reaction mixture was stirred at 0° C. under nitrogen atmosphere. This was followed by the addition of SOCl2 (2.62 g, 0.022 mol) and the resulting mixture was refluxed at 75° C. for 3 hours. The reaction was monitored by TLC (30% ethylacetate in hexane). The reaction mixture was cooled to room temperature and concentrated to afford the crude product which was dissolved in 1,4-dioxane and used in the next step without further purification.
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